molecular formula C7H6BrCl2NO2S B2471126 N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide CAS No. 1339325-56-2

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide

Cat. No.: B2471126
CAS No.: 1339325-56-2
M. Wt: 318.99
InChI Key: GNJCQIKKFOXXCM-UHFFFAOYSA-N
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Description

Chemical Profile N-(4-Bromo-2,6-dichlorophenyl)methanesulfonamide is an organic compound with the molecular formula C 7 H 6 BrCl 2 NO 2 S and a molecular weight of 319.00 g/mol . It is identified by the CAS Registry Number 1339325-56-2 . The structure of this methanesulfonamide derivative features a benzene ring substituted with bromo and chloro groups, which can significantly influence its electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry . Research Applications and Value This compound belongs to the sulfonamide family, a class of chemicals with broad significance in medicinal chemistry and chemical biology. While specific biological studies on this analog are not detailed in the public literature, its structural features suggest potential as a key building block in organic synthesis . Researchers may employ it in the development of more complex molecules for various applications. Furthermore, sulfonamide-based linkers, such as the Kenner safety-catch linker , are foundational tools in Solid-Phase Peptide Synthesis (SPPS) . These linkers are prized for their stability during peptide chain elongation and their controllable activation for final cleavage, enabling the synthesis of complex peptides and peptide conjugates . As such, this compound may serve as a precursor for novel linker technologies or as a scaffold in drug discovery efforts. Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2NO2S/c1-14(12,13)11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJCQIKKFOXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339325-56-2
Record name N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide
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Preparation Methods

The synthesis of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide typically involves the reaction of 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromo-2,6-dichloroaniline+methanesulfonyl chlorideThis compound+HCl\text{4-bromo-2,6-dichloroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromo-2,6-dichloroaniline+methanesulfonyl chloride→this compound+HCl

Chemical Reactions Analysis

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate the effects of sulfonamide derivatives on biological systems.

    Medicine: While not used directly in medicine, it is studied for its potential pharmacological properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is not well-documented. sulfonamide compounds generally exert their effects by inhibiting enzymes or interfering with metabolic pathways. The specific molecular targets and pathways involved would depend on the context of its use in research.

Comparison with Similar Compounds

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(4-chlorophenyl)methanesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(4-bromo-2,6-dichlorophenyl)acetamide:

    N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamide: Contains a benzenesulfonamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in biochemical and medicinal research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a brominated and chlorinated aromatic ring. The molecular formula is C7H6BrCl2N1O2SC_7H_6BrCl_2N_1O_2S. The compound's structure can influence its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. Research indicates that this compound could be evaluated for its effectiveness against various bacterial strains. While direct studies are scarce, its structural similarity to known sulfonamides suggests potential antimicrobial activity.

Enzyme Inhibition Studies

In biochemical assays, compounds like this compound are often tested for their ability to inhibit specific enzymes. For instance, studies involving other sulfonamides have shown that they can inhibit carbonic anhydrase and other key enzymes in metabolic pathways. This compound may exhibit similar inhibitory effects, warranting further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other sulfonamide derivatives:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)methanesulfonamideLacks bromine atomModerate antimicrobial activity
N-(4-bromo-2,6-dichlorophenyl)acetamideAcetamide instead of sulfonamidePotentially lower activity
N-(4-bromo-2,6-dichlorophenyl)benzenesulfonamideContains benzenesulfonamide groupEnhanced solubility and reactivity

This table highlights how variations in functional groups can influence the biological properties of related compounds.

Study 1: Antimicrobial Activity

A study investigated various sulfonamide derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific results for this compound were not reported, related compounds demonstrated significant inhibition zones in agar diffusion tests, suggesting that this compound may also possess similar properties.

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of dihydropteroate synthase by different sulfonamides. The findings indicated that structural modifications could enhance or reduce inhibitory potency. This suggests that further exploration of this compound could yield insights into its potential as a lead compound for drug development targeting metabolic enzymes .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide, and how can researchers optimize yields?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding aniline derivative. A typical approach involves reacting 4-bromo-2,6-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR should confirm the presence of the sulfonamide group (e.g., SO2_2NH protons at δ ~7–8 ppm) and aromatic bromine/chlorine substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak ([M+H]+^+) with the theoretical molecular weight.
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the sulfonamide linkage and halogen positions. Related sulfonamide structures show N–H···O hydrogen bonding, influencing crystal packing .

Q. What are the common impurities in synthesized batches, and how can they be addressed?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., residual 4-bromo-2,6-dichloroaniline) or byproducts from over-sulfonylation. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS can detect these. Recrystallization in polar solvents (e.g., methanol) or preparative TLC (using dichloromethane/methanol) effectively removes non-polar impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo and 2,6-dichloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of bromine and chlorine substituents deactivates the aromatic ring, making it less reactive toward electrophilic substitution. However, the bromine atom at the para position can participate in Suzuki-Miyaura cross-coupling reactions. Researchers should use palladium catalysts (e.g., Pd(PPh3_3)4_4) and optimize reaction conditions (e.g., 80°C in DMF/H2_2O) to preserve the sulfonamide group’s integrity . Steric hindrance from the 2,6-dichloro groups may slow reaction kinetics, necessitating extended reaction times.

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like carbonic anhydrase or cyclooxygenase. Key parameters include:
  • Ligand Preparation : Generate 3D conformers with Open Babel, accounting for sulfonamide tautomerism.
  • Binding Site Analysis : Use PyMOL to identify hydrophobic pockets compatible with halogenated aromatic rings.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, with validation via experimental IC50_{50} values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in crystallographic data for halogenated sulfonamides?

  • Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., sulfonamide group geometry) may arise from polymorphism or solvent effects. Strategies include:
  • Temperature-Dependent Crystallography : Collect data at multiple temperatures (100–300 K) to assess conformational flexibility.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., halogen bonding vs. hydrogen bonding) across crystal forms.
  • DFT Calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with experimental data to identify environmental influences .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–12) reveal susceptibility to hydrolysis at extreme pH. For acidic conditions (pH < 3), sulfonamide cleavage is accelerated. Mitigation strategies include:
  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2_2 or Ar).
  • Formulation Additives : Use cyclodextrins or PEG-based matrices to shield the sulfonamide group in aqueous environments .

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